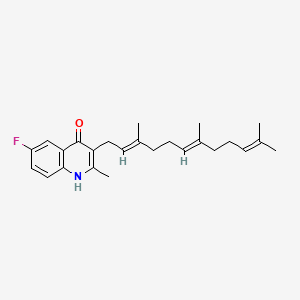

Mtb-cyt-bd oxidase-IN-4

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H32FNO |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

6-fluoro-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |

InChI |

InChI=1S/C25H32FNO/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-14-22-20(5)27-24-15-13-21(26)16-23(24)25(22)28/h8,10,12-13,15-16H,6-7,9,11,14H2,1-5H3,(H,27,28)/b18-10+,19-12+ |

InChI Key |

GIQUYDLLRGLTHX-UBIAKTOFSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Mtb-cyt-bd oxidase-IN-4." This guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, drawing upon data from well-characterized inhibitors and the established understanding of this enzyme's function. The quantitative data and experimental protocols are representative of those used in the field for evaluating inhibitors of Mtb cyt-bd oxidase.

Introduction: The Role of Cytochrome bd Oxidase in M. tuberculosis Respiration

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis. This respiratory chain has two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[1] While the cytochrome bcc-aa3 is the primary oxidase under optimal growth conditions, the cytochrome bd oxidase plays a critical role in maintaining respiration and ATP synthesis under stressful conditions such as hypoxia, nitrosative stress, and exposure to certain antibiotics.[2][3] This functional redundancy makes the simultaneous inhibition of both terminal oxidases a promising strategy for the development of new anti-tubercular drugs.[1] The absence of a homologous enzyme in humans further enhances the attractiveness of cytochrome bd oxidase as a therapeutic target.

Mechanism of Action of Cytochrome bd Oxidase Inhibitors

Inhibitors of Mtb cyt-bd oxidase act by disrupting the flow of electrons to the terminal electron acceptor, oxygen, thereby inhibiting cellular respiration and ATP synthesis. The cyt-bd oxidase catalyzes the oxidation of menaquinol (the electron donor in Mtb) and the reduction of oxygen to water. This process contributes to the generation of a proton motive force across the mycobacterial inner membrane, which is essential for ATP production by ATP synthase.

By binding to the cyt-bd oxidase, inhibitors can interfere with key steps in this process, such as:

-

Menaquinol binding and oxidation: Many inhibitors are analogues of the menaquinol substrate and act as competitive inhibitors, blocking the binding of the natural substrate to the active site.

-

Electron transfer: Inhibition can disrupt the transfer of electrons through the heme cofactors within the enzyme complex.

-

Oxygen reduction: Some inhibitors may interfere with the binding and reduction of oxygen at the heme d active site.

The ultimate consequence of this inhibition is a collapse of the proton motive force, leading to a depletion of cellular ATP levels and ultimately, bacterial cell death, particularly when the primary respiratory pathway is also compromised.

Quantitative Data for Representative Mtb Cytochrome bd Oxidase Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes quantitative data for other known inhibitors, providing a comparative overview of their potency.

| Inhibitor Name/Series | Target | IC50 | Ki | MIC | Reference |

| ND-011992 | Mtb cyt-bd oxidase | Not reported | Not reported | Potency significantly increases in combination with Q203 | [4] |

| Aurachin D Analogues | Mtb cyt-bd oxidase | Varies by analogue | Not reported | Varies by analogue | Not specified in abstracts |

| 2-Aryl-Quinolones | Mtb cyt-bd oxidase | Varies by compound | Not reported | Modest efficacy as single agents | Not specified in abstracts |

Note: The efficacy of cyt-bd oxidase inhibitors is often evaluated in combination with inhibitors of the cytochrome bcc-aa3 complex (e.g., Q203), as their synergistic effect is a key aspect of their therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of Mtb cyt-bd oxidase inhibitors.

In Vitro Enzyme Inhibition Assay (Oxygen Consumption Assay)

This assay directly measures the inhibitory effect of a compound on the oxygen consumption of isolated inverted membrane vesicles (IMVs) containing the cytochrome bd oxidase.

Protocol:

-

Preparation of IMVs: IMVs are prepared from an M. smegmatis strain overexpressing the M. tuberculosis cytochrome bd oxidase. The native cytochrome bd oxidase of M. smegmatis is typically knocked out.

-

Assay Buffer: A suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4, with 5 mM MgCl2) is prepared.

-

Oxygen Measurement: A Clark-type oxygen electrode or a fluorescence-based oxygen sensor is used to monitor the oxygen concentration in the assay chamber.

-

Assay Procedure:

-

IMVs are added to the assay buffer in the oxygen electrode chamber and allowed to equilibrate.

-

The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

-

The reaction is initiated by the addition of an electron donor, typically NADH or a menaquinol analogue.

-

The rate of oxygen consumption is recorded over time.

-

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

This assay determines the minimum concentration of an inhibitor required to inhibit the growth of M. tuberculosis.

Protocol:

-

Bacterial Culture: M. tuberculosis H37Rv is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

-

Assay Plate Preparation: The inhibitor is serially diluted in the growth medium in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).

-

MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator dye such as resazurin.

ATP Depletion Assay

This assay measures the effect of the inhibitor on the intracellular ATP levels of M. tuberculosis.

Protocol:

-

Bacterial Culture and Treatment: M. tuberculosis is grown to mid-log phase and then treated with the inhibitor at various concentrations for a specific duration.

-

ATP Extraction: The bacterial cells are lysed, and the intracellular ATP is extracted.

-

ATP Quantification: The amount of ATP is quantified using a commercial luciferin-luciferase-based assay kit. The luminescence produced is proportional to the ATP concentration.

-

Data Analysis: The ATP levels in treated cells are compared to those in untreated control cells to determine the extent of ATP depletion.

Visualizations

Signaling Pathway of Mtb Cytochrome bd Oxidase Inhibition

Caption: Mechanism of action of Mtb-cyt-bd oxidase inhibitors.

Experimental Workflow for Inhibitor Evaluation

Caption: A typical workflow for the evaluation of Mtb-cyt-bd oxidase inhibitors.

References

- 1. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cytochrome bd in Mycobacterium tuberculosis: A respiratory chain protein involved in the defense against antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A fluorescence-based reporter for monitoring expression of mycobacterial cytochrome bd in response to antibacterials and during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pivotal Role of Cytochrome bd Oxidase in Mycobacterium tuberculosis Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, employs a sophisticated and adaptable respiratory network to survive and persist within the hostile environment of the human host. A key component of this network is the cytochrome bd oxidase, a terminal oxidase in the electron transport chain (ETC). Unlike the primary cytochrome bcc-aa3 supercomplex, cytochrome bd oxidase is non-proton-pumping but possesses a high affinity for oxygen, making it indispensable for Mtb's survival under the hypoxic and nitrosative stress conditions encountered within granulomas.[1][2][3] This enzyme's functional redundancy with the bcc-aa3 complex presents a significant challenge to the efficacy of drugs targeting the primary respiratory pathway. Consequently, cytochrome bd oxidase has emerged as a critical drug target for the development of novel anti-tubercular therapies. This technical guide provides an in-depth analysis of the structure, function, and regulation of Mtb's cytochrome bd oxidase, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways to aid in the research and development of new therapeutic strategies.

The Branched Electron Transport Chain of M. tuberculosis

Mtb possesses a branched electron transport chain, providing it with remarkable respiratory flexibility.[4] This allows the bacterium to adapt to fluctuating oxygen levels and various host-imposed stresses. The two primary terminal oxidases are:

-

Cytochrome bcc-aa3 Supercomplex: The primary, highly efficient, proton-pumping terminal oxidase, analogous to complex III and IV in the mitochondrial respiratory chain. It is essential for optimal growth under normoxic conditions.[5]

-

Cytochrome bd Oxidase: An alternative, non-proton-pumping terminal oxidase with a higher affinity for oxygen.[1][6] It is encoded by the cydABDC operon and becomes crucial for survival under hypoxic conditions and in the presence of respiratory toxins like nitric oxide.[1][5]

The ability of Mtb to switch between these two terminal oxidases allows it to maintain energy homeostasis and persist in diverse microenvironments within the host.[7]

Structure and Function of Mtb Cytochrome bd Oxidase

The Mtb cytochrome bd oxidase is a membrane-integrated protein complex. The cryo-electron microscopy structure of the Mtb cytochrome bd oxidase has been resolved, revealing a heterodimeric core composed of CydA and CydB subunits.[8][9][10][11][12] The catalytically active CydA subunit houses three heme cofactors: heme b558, heme b595, and heme d.[11][13] The CydDC components are thought to function as an ABC transporter essential for the assembly of the functional oxidase complex.[14]

Functionally, cytochrome bd oxidase catalyzes the two-electron oxidation of menaquinol (MKH2) and the four-electron reduction of molecular oxygen to water. While it does not directly pump protons, it contributes to the generation of a proton motive force by consuming protons from the cytoplasm during oxygen reduction.[13] Its high affinity for oxygen makes it particularly important for scavenging the limited oxygen available within the granulomatous lesions.[8][9][10][11][12][15]

Role in Pathogenesis and Survival

The cytochrome bd oxidase plays a multifaceted role in Mtb pathogenesis:

-

Hypoxia and Dormancy: Inside the host, Mtb often resides in hypoxic granulomas. The expression of the cyd operon is significantly upregulated under hypoxic conditions, and the cytochrome bd oxidase is crucial for maintaining respiration and ATP synthesis in these oxygen-deprived environments, contributing to the bacterium's ability to enter a dormant, non-replicating state.[9][15][16][17][18][19]

-

Stress Resistance: The enzyme is critical for resisting various host-derived stresses, including nitrosative stress (from nitric oxide produced by macrophages) and oxidative stress.[13][20]

-

Drug Tolerance: When the primary cytochrome bcc-aa3 complex is inhibited by drugs like Q203 (telacebec), Mtb can reroute its electron flow through the cytochrome bd oxidase, leading to drug tolerance.[6][7][21] This functional redundancy necessitates a dual-inhibition strategy to effectively shut down Mtb respiration.[6][22]

Cytochrome bd Oxidase as a Drug Target

The absence of a homologous cytochrome bd oxidase in humans makes it an attractive target for selective anti-tubercular drug development.[6][22][23] The rationale for targeting this enzyme is twofold:

-

Direct Inhibition: Developing inhibitors that directly target the cytochrome bd oxidase.

-

Synergistic Targeting: Combining cytochrome bd oxidase inhibitors with drugs that target the cytochrome bcc-aa3 complex (e.g., Q203) to create a synergistic and bactericidal effect by completely blocking aerobic respiration.[6][7][21][22]

Several classes of inhibitors are being investigated, and this remains an active area of research.

Quantitative Data

Table 1: Inhibitors of Mtb Cytochrome bd Oxidase

| Compound | Type/Class | IC50 / Kd | Mtb MIC (μM) | Notes |

| Mtb-cyt-bd oxidase-IN-1 | Small Molecule | 0.13 μM (IC50) | Not specified | Inhibitor of Mycobacterium tuberculosis.[15] |

| Mtb-cyt-bd oxidase-IN-2 | Small Molecule | 0.67 μM (IC50) | 256 | Also inhibits Mtb growth.[8] |

| Mtb-cyt-bd oxidase-IN-7 | Small Molecule | 4.17 μM (Kd) | Not specified | Shows anti-tuberculosis activities.[24] |

| ND-011992 | Small Molecule | Not specified | Ineffective alone | Synergizes with Q203 to inhibit oxygen consumption and ATP synthesis.[7] |

| 2-Aryl-Quinolones (e.g., CK-2-63) | Quinolone derivative | Varies (nM to low μM range) | 0.27 - 3.70 (aerobic) | Potentiates the activity of Q203 and Bedaquiline.[2] |

Table 2: Enzyme Kinetics of Mtb Cytochrome bd Oxidase

| Substrate | Apparent Km (μM) | Specific Catalytic Activity (μmol·min⁻¹·mg⁻¹) |

| Decylubiquinol (dQH₂) | 21.52 ± 3.57 | 5.1 ± 0.29 |

| Ubiquinol-1 (Q₁H₂) | 51.55 ± 8.9 | 5.26 ± 0.52 |

| Ubiquinol-2 (Q₂H₂) | 65.21 ± 15.31 | 8.65 ± 2.5 |

| Data from heterologously expressed M. tuberculosis cytochrome bd oxidase.[2] |

Table 3: Gene Expression of cydA under Stress Conditions

| Condition | Fold Change in cydA Expression | Model Organism |

| Hypoxia | ~2-fold increase | M. smegmatis |

| Hypoxia | Upregulated (qualitative) | M. tuberculosis |

| Nitric Oxide Exposure | Upregulated (qualitative) | M. tuberculosis |

| Quantitative data on precise fold-changes in Mtb under various conditions is still being actively researched. The data from the closely related M. smegmatis provides a strong indication of the response in Mtb.[9][20] |

Experimental Protocols

Generation of cyd Mutant Strains in M. tuberculosis

This protocol describes the generation of a gene deletion mutant of cydA in M. tuberculosis using homologous recombination.

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Suicide vector (e.g., pYUB854) containing flanking regions of cydA and a selectable marker (e.g., hygromycin resistance cassette)

-

Electroporator and cuvettes

-

Middlebrook 7H9 broth and 7H10 agar supplemented with OADC

-

Appropriate antibiotics (e.g., hygromycin, kanamycin)

-

PCR reagents and primers for verification

Procedure:

-

Construct the Suicide Vector: Clone the upstream and downstream flanking regions of the cydA gene into a suicide vector. Ligate a hygromycin resistance cassette between the two flanking regions.

-

Electroporation: Prepare electrocompetent M. tuberculosis cells. Electroporate the suicide vector into the competent cells.

-

Selection of Single Crossovers: Plate the electroporated cells on 7H10 agar containing hygromycin to select for transformants where the plasmid has integrated into the chromosome via a single crossover event.

-

Selection of Double Crossovers: Culture the single crossover mutants in 7H9 broth without any antibiotics to allow for the second crossover event to occur. Plate serial dilutions on 7H10 agar containing hygromycin and sucrose (if the vector contains a sacB counter-selectable marker). Colonies that grow are potential double crossover mutants where the wild-type cydA has been replaced by the hygromycin resistance cassette.

-

Verification: Confirm the gene deletion in the putative mutants by PCR using primers flanking the cydA gene and by Southern blotting.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Mtb Transcription Factors

This protocol outlines the general steps for performing ChIP-Seq to identify the binding sites of a transcription factor that regulates cydABDC expression.[11][21][25][26]

Materials:

-

M. tuberculosis strain overexpressing a FLAG-tagged transcription factor of interest

-

Formaldehyde for cross-linking

-

Lysis buffer

-

Sonicator

-

Anti-FLAG antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-linking: Grow the M. tuberculosis culture to the desired phase and treat with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-FLAG antibody to specifically pull down the transcription factor-DNA complexes. Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating and treat with proteinase K to digest the proteins. Purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to the M. tuberculosis genome and use peak-calling algorithms to identify regions of enrichment, which correspond to the binding sites of the transcription factor.

Macrophage Infection Model and CFU Enumeration

This protocol describes the infection of macrophages with M. tuberculosis to assess intracellular survival.[27][28][29]

Materials:

-

Macrophage cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs)

-

M. tuberculosis culture

-

Cell culture medium (e.g., RPMI-1640) with serum

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

7H10 agar plates

Procedure:

-

Macrophage Seeding: Seed macrophages in a 24-well plate and allow them to adhere overnight.

-

Preparation of Mtb Inoculum: Grow M. tuberculosis to mid-log phase. Wash the bacteria with PBS and resuspend in cell culture medium. Prepare a single-cell suspension.

-

Infection: Infect the macrophages with M. tuberculosis at a desired multiplicity of infection (MOI), for example, 10:1.

-

Phagocytosis: Incubate for 4 hours to allow for phagocytosis.

-

Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria. Add fresh medium containing a low concentration of gentamicin to kill any remaining extracellular bacteria.

-

Intracellular Survival Assay: At different time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with lysis buffer.

-

CFU Enumeration: Plate serial dilutions of the cell lysates on 7H10 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the number of viable intracellular bacteria.

Mouse Model of Mtb Infection

This protocol provides a general outline for a low-dose aerosol infection model in mice.[4][6][22][30][31]

Materials:

-

Specific pathogen-free mice (e.g., C57BL/6)

-

Aerosol infection chamber

-

M. tuberculosis culture

-

7H10 agar plates

Procedure:

-

Preparation of Mtb for Aerosol Infection: Grow M. tuberculosis to mid-log phase, wash, and resuspend in sterile saline to the desired concentration.

-

Aerosol Infection: Place mice in an aerosol infection chamber and deliver a low dose of M. tuberculosis (e.g., 50-100 CFU per lung).

-

Monitoring: Monitor the mice for signs of disease and weight loss.

-

Bacterial Burden Determination: At various time points post-infection, euthanize a subset of mice. Aseptically remove the lungs and spleen.

-

Homogenization and Plating: Homogenize the organs in PBS. Plate serial dilutions of the homogenates on 7H10 agar.

-

CFU Counting: Incubate the plates for 3-4 weeks and count the colonies to determine the bacterial load in the organs.

Measurement of Oxygen Consumption Rate (OCR)

This protocol describes the measurement of OCR in whole M. tuberculosis cells using a Seahorse XF Analyzer or a similar instrument.[32][33][34]

Materials:

-

M. tuberculosis culture

-

Seahorse XF Analyzer

-

XF cell culture microplates

-

Assay medium (e.g., 7H9 broth without supplements)

-

Inhibitors or compounds of interest

Procedure:

-

Cell Seeding: Adhere M. tuberculosis to the bottom of an XF cell culture microplate.

-

Assay Preparation: Replace the growth medium with pre-warmed assay medium.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer.

-

Baseline Measurement: Measure the basal oxygen consumption rate.

-

Compound Injection: Inject the inhibitor(s) of interest (e.g., a cytochrome bcc-aa3 inhibitor followed by a cytochrome bd oxidase inhibitor) and monitor the change in OCR.

-

Data Analysis: Analyze the OCR data to determine the effect of the compounds on Mtb respiration.

Visualizations

Signaling Pathways and Workflows

Caption: The branched electron transport chain of M. tuberculosis.

Caption: Simplified signaling pathway for the upregulation of cytochrome bd oxidase under hypoxic stress.

Caption: Logical workflow demonstrating the synergistic effect of dual inhibition of terminal oxidases.

Conclusion

The cytochrome bd oxidase is a linchpin in the survival strategy of Mycobacterium tuberculosis, enabling it to withstand the harsh conditions within the host and contributing to drug tolerance. Its unique presence in prokaryotes and its critical role in pathogenesis make it a high-value target for novel anti-tubercular drug discovery. A comprehensive understanding of its structure, function, and regulation, facilitated by the methodologies and data presented in this guide, is paramount for the successful development of new therapeutic interventions that can overcome the challenge of tuberculosis. The synergistic inhibition of both terminal oxidases represents a promising strategy to shorten treatment regimens and combat drug-resistant strains of Mtb.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | Humanized Mouse Model Mimicking Pathology of Human Tuberculosis for in vivo Evaluation of Drug Regimens [frontiersin.org]

- 5. Generation of Mutant Strains. [bio-protocol.org]

- 6. rupress.org [rupress.org]

- 7. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Hypoxia-Activated Cytochrome bd Expression in Mycobacterium smegmatis Is Cyclic AMP Receptor Protein Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single cell analysis of M. tuberculosis phenotype and macrophage lineages in the infected lung - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ChIP-Seq and the complexity of bacterial transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mtb-cyt-bd oxidase-IN-1 | TargetMol [targetmol.com]

- 16. Regulation of the Mycobacterium tuberculosis hypoxic response gene encoding α-crystallin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Switching of Mycobacterium tuberculosis during Hypoxia Is Controlled by the Virulence Regulator PhoP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hypoxia Sensing and Persistence Genes Are Expressed during the Intragranulomatous Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hypoxia Is Not a Main Stress When Mycobacterium tuberculosis Is in a Dormancy-Like Long-Chain Fatty Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. journals.asm.org [journals.asm.org]

- 22. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. medchemexpress.com [medchemexpress.com]

- 25. researchgate.net [researchgate.net]

- 26. bv-brc.org [bv-brc.org]

- 27. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Single cell preparations of Mycobacterium tuberculosis damage the mycobacterial envelope and disrupt macrophage interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. academic.oup.com [academic.oup.com]

- 32. Frontiers | Understanding the Physiological Requirements of the Mountain Bike Cross-Country Olympic Race Format [frontiersin.org]

- 33. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Evaluation of Novel Mtb-cyt-bd Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of novel inhibitors targeting the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. The emergence of multidrug-resistant tuberculosis necessitates the exploration of new therapeutic targets, and the cyt-bd oxidase, a key component of the mycobacterial respiratory chain, presents a promising avenue for drug development.[1][2] This document outlines the essential experimental protocols, data interpretation, and visualization of key pathways and workflows relevant to the initial assessment of cyt-bd oxidase inhibitors, using the hypothetical compound "Mtb-cyt-bd oxidase-IN-4" as an illustrative example.

The Role of Cytochrome bd Oxidase in M. tuberculosis

Mycobacterium tuberculosis possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[2][3] While the cytochrome bcc-aa3 is the primary oxidase under normoxic conditions, the cyt-bd oxidase plays a crucial role in maintaining respiration and ATP synthesis under hypoxic conditions, which are characteristic of the host environment during infection.[1][3][4] The cyt-bd oxidase is absent in eukaryotes, making it an attractive and selective target for novel anti-tubercular agents.[1][2][5] Inhibition of cyt-bd oxidase has been shown to be particularly effective in combination with inhibitors of the bcc-aa3 complex, such as Q203, leading to a synergistic bactericidal effect.[5][6][7]

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the preliminary in vitro evaluation of a hypothetical Mtb-cyt-bd oxidase inhibitor, "this compound".

Table 1: Biochemical and Whole-Cell Activity of this compound

| Assay Type | Parameter | This compound | Aurachin D (Reference) |

| Biochemical Assay | IC50 vs. purified Mtb cyt-bd oxidase | 0.15 µM | 0.05 µM |

| Whole-Cell Assay (Aerobic) | MIC vs. Mtb H37Rv | 2.5 µM | >10 µM |

| Whole-Cell Assay (Hypoxic) | MIC vs. Mtb H37Rv | 0.8 µM | 1.2 µM |

| Synergy Assay | MIC vs. Mtb H37Rv (+ 0.1 µM Q203) | 0.2 µM | 0.1 µM |

Table 2: Bactericidal Activity of this compound

| Compound | Concentration | Time Point (Days) | Log10 Reduction in CFU/mL | Phenotype |

| This compound | 10x MIC | 7 | < 1 | Bacteriostatic |

| Q203 | 10x MIC | 7 | < 1 | Bacteriostatic |

| This compound + Q203 | 10x MIC (each) | 7 | > 3 | Bactericidal |

Experimental Protocols

A robust in vitro evaluation begins with the availability of purified enzyme. The Mtb cyt-bd oxidase can be heterologously expressed in a suitable host, such as Mycobacterium smegmatis or Escherichia coli.

-

Construct Generation: The cydABDC operon from M. tuberculosis is cloned into an episomal expression vector (e.g., pYUB28b).[8] A C-terminal affinity tag (e.g., FLAG or His-tag) can be added to the cydB gene to facilitate purification.[8]

-

Expression: The expression vector is transformed into the host strain. Expression is induced under appropriate conditions (e.g., specific inducer, temperature, and time).

-

Membrane Vesicle Preparation: Cells are harvested and lysed. The cell lysate is ultracentrifuged to pellet the membrane fraction containing the expressed oxidase.

-

Solubilization and Purification: The membrane-bound oxidase is solubilized using a suitable detergent (e.g., DDM). The solubilized protein is then purified using affinity chromatography corresponding to the engineered tag.

-

Quality Control: The purity and integrity of the enzyme are assessed by SDS-PAGE and UV-visible spectroscopy to confirm the presence of the characteristic heme signals.[8]

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified cyt-bd oxidase.

-

Principle: The rate of oxygen consumption by the purified enzyme is monitored using an oxygen electrode in the presence of a suitable electron donor (e.g., menaquinol). The reduction in the rate of oxygen consumption upon addition of the inhibitor is quantified.

-

Protocol:

-

Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing the purified Mtb cyt-bd oxidase.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding the electron donor (e.g., reduced menaquinone-2).

-

Monitor the decrease in oxygen concentration over time using a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.

-

Calculate the rate of oxygen consumption and determine the IC50 value of the inhibitor.

-

This assay assesses the impact of the inhibitor on the energy metabolism of whole M. tuberculosis cells, often in the presence of an inhibitor of the alternative respiratory pathway.[7]

-

Principle: This assay exploits the conditional essentiality of cyt-bd oxidase when the cyt-bcc:aa3 complex is inhibited by a compound like Q203. Inhibition of both terminal oxidases leads to a significant drop in cellular ATP levels.[7]

-

Protocol:

-

Culture M. tuberculosis H37Rv to mid-log phase.

-

Wash and resuspend the cells in an appropriate buffer.

-

Aliquot the cell suspension into a 96-well plate.

-

Add the test compound (e.g., this compound) at various concentrations, both in the presence and absence of a fixed concentration of Q203.

-

Incubate the plate under desired conditions (e.g., 37°C for 24 hours).

-

Lyse the cells and measure the ATP levels using a commercial bioluminescence-based assay kit (e.g., BacTiter-Glo™).

-

A compound that depletes ATP only in the presence of Q203 is considered a putative cyt-bd oxidase inhibitor.[7]

-

Visualizations: Signaling Pathways and Workflows

Caption: The branched electron transport chain in M. tuberculosis and points of inhibition.

Caption: A streamlined workflow for the in vitro screening and validation of novel Mtb cyt-bd oxidase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structure of mycobacterial cytochrome bd reveals two oxygen access channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for Mtb-cyt-bd Oxidase-IN-4 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional aspects of the inhibition of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase by the novel inhibitor IN-4, also identified as compound 1g. This document consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the inhibitory mechanism and experimental workflows.

Introduction to Mtb-cyt-bd Oxidase as a Drug Target

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain, which allows it to adapt to diverse oxygen environments within the host. The two terminal oxidases are the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase. While the cytochrome bcc-aa3 is the primary oxidase under high oxygen tension, the cyt-bd oxidase is crucial for bacterial respiration and survival in the low-oxygen conditions characteristic of granulomas. This reliance on cyt-bd oxidase for persistence and virulence makes it a promising target for the development of new anti-tubercular drugs.

IN-4 is a potent inhibitor of Mtb-cyt-bd oxidase, belonging to a class of aurachin D analogues. Understanding the structural basis of its inhibitory action is pivotal for the rational design of next-generation therapeutics aimed at combating drug-resistant tuberculosis.

Quantitative Data for IN-4 (Compound 1g) Inhibition

The inhibitory potency of IN-4 (compound 1g) against Mtb-cyt-bd oxidase and its efficacy against whole Mtb cells have been quantitatively determined. The data is summarized in the table below.

| Inhibitor | Target | IC50 (µM) | MIC (µM) | Reference |

| IN-4 (Compound 1g) | Mtb-cyt-bd oxidase | 0.25 | 8 | [1] |

IC50: The half-maximal inhibitory concentration against the enzymatic activity of Mtb-cyt-bd oxidase. MIC: The minimum inhibitory concentration required to inhibit the growth of Mycobacterium tuberculosis H37Rv.

Experimental Protocols

This section details the methodologies for the synthesis of IN-4 (compound 1g) and the biological assays used to evaluate its inhibitory activity. The protocols are based on the methods described by Lawer et al., 2022.[1]

IN-4, a 6-fluoro-substituted farnesyl analogue of aurachin D, was synthesized via a Conrad–Limpach reaction. The general steps are outlined below:

-

Synthesis of the Quinolone Core: The synthesis starts with the reaction of a substituted aniline with a β-ketoester to form an enamine intermediate.

-

Cyclization: The enamine is then cyclized at high temperature to form the quinolone ring system.

-

Alkylation: The quinolone core is subsequently alkylated with a farnesyl bromide to introduce the isoprenoid side chain at the N1 position.

-

Purification: The final compound is purified using column chromatography to yield IN-4 (compound 1g).

For a detailed, step-by-step synthesis protocol, including reaction conditions, reagents, and characterization data, please refer to the supporting information of Lawer et al., 2022.[1]

The inhibitory activity of IN-4 against Mtb-cyt-bd oxidase was determined by measuring the oxygen consumption rate of inverted membrane vesicles (IMVs) from a strain of Mycobacterium smegmatis overexpressing the Mtb-cyt-bd oxidase.

-

Preparation of Inverted Membrane Vesicles (IMVs): M. smegmatis cells overexpressing the Mtb-cyt-bd oxidase are harvested and lysed. The cell lysate is then ultracentrifuged to pellet the membranes, which are subsequently resuspended and processed to form IMVs.

-

Oxygen Consumption Assay: The assay is performed using a Clark-type oxygen electrode. IMVs are added to a reaction buffer containing an electron donor (e.g., NADH or menadiol).

-

Inhibitor Addition: A baseline oxygen consumption rate is established before the addition of IN-4 at various concentrations.

-

Data Analysis: The decrease in the rate of oxygen consumption is measured, and the IC50 value is calculated by fitting the dose-response data to a suitable model.

The MIC of IN-4 against whole M. tuberculosis cells (H37Rv strain) was determined using a standard microplate-based assay.

-

Preparation of Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

-

Serial Dilution of Inhibitor: IN-4 is serially diluted in a 96-well microplate.

-

Inoculation: The bacterial culture is diluted and added to each well of the microplate.

-

Incubation: The plate is incubated at 37°C for a defined period (typically 7-14 days).

-

Determination of MIC: The MIC is determined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.

Visualizations

The following diagrams illustrate the proposed mechanism of action of IN-4 and the experimental workflow for its evaluation.

References

Probing the Molecular Interactions of Mtb-cyt-bd Oxidase-IN-7 with Mycobacterium tuberculosis Cytochrome bd Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the binding site and characterization of Mtb-cyt-bd oxidase-IN-7, a potent inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd oxidase. The user query specified "Mtb-cyt-bd oxidase-IN-4"; however, publicly available scientific literature extensively documents "Mtb-cyt-bd oxidase-IN-7" with specific quantitative data. It is highly probable that "IN-4" is a typographical error, and this document will focus on the well-characterized "IN-7".

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a branched electron transport chain crucial for its survival and pathogenesis. One of the two terminal oxidases, cytochrome bd oxidase (CydAB), is essential for maintaining respiration under hypoxic and nitrosative stress, conditions encountered within the host.[1][2] Its absence in mammalian mitochondria makes it a prime target for novel anti-tubercular drug development.[1][2] This guide provides an in-depth technical overview of the binding interactions of Mtb-cyt-bd oxidase-IN-7, a 1-hydroxy-2-methylquinolin-4(1H)-one derivative, with its target, the Mtb cytochrome bd oxidase.

Quantitative Data Summary

The inhibitory and binding properties of Mtb-cyt-bd oxidase-IN-7 and other relevant inhibitors are summarized below. This data is critical for comparative analysis and understanding the structure-activity relationship of cytochrome bd oxidase inhibitors.

| Compound | Target Species | Assay Type | Quantitative Value | Reference |

| Mtb-cyt-bd oxidase-IN-7 | M. tuberculosis | Binding Affinity (Kd) | 4.17 µM | [3] |

| Mtb-cyt-bd oxidase-IN-7 | M. tuberculosis | Minimum Inhibitory Concentration (MIC) | 6.25 µM (on ΔqcrCAB strain) | [3] |

| Aurachin D | E. coli | IC50 (Duroquinol:O2 oxidoreductase activity) | 35 nM | |

| Aurachin D | M. smegmatis | IC50 (O2 consumption in inverted membranes) | ~400 nM | |

| CK-2-63 | M. tuberculosis | Molecular Docking Score (PLP) | 89.65 ± 2.4 | [4] |

| Imidazopyridine (255) | M. tuberculosis | Molecular Docking Score | -8.38 | [5] |

Binding Site of Mtb-cyt-bd Oxidase-IN-7 on Cytochrome bd Oxidase

The precise binding site of Mtb-cyt-bd oxidase-IN-7 has been elucidated through a combination of structural biology, computational modeling, and biochemical assays. The cryo-EM structure of Mtb cytochrome bd oxidase (PDB ID: 7NKZ) has been instrumental in this endeavor.[2][6][7]

Key Binding Pocket: Mtb-cyt-bd oxidase-IN-7 is predicted to bind within the menaquinone (MK-9) binding pocket in close proximity to heme b595 .[7] This is a distinct, newly identified site that appears to compensate for the inactive conformation of the canonical quinol oxidation site within the Q-loop domain in Mtb.[7]

Interacting Residues: While the specific residues interacting with Mtb-cyt-bd oxidase-IN-7 are not explicitly detailed in the provided search results, molecular docking studies with similar quinolone-based inhibitors like CK-2-63 suggest interactions with residues within this MK-9 binding cavity.[4] The natural substrate, menaquinone, is observed to bind in a cleft formed by transmembrane helices 1 and 9 of the CydA subunit.[7] It is highly probable that Mtb-cyt-bd oxidase-IN-7 occupies this same pocket, disrupting the electron transfer to heme b595.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Inhibition

The following diagram illustrates the proposed mechanism by which Mtb-cyt-bd oxidase-IN-7 inhibits the electron transport chain in M. tuberculosis.

Caption: Proposed inhibitory action of Mtb-cyt-bd oxidase-IN-7 on the Mtb electron transport chain.

Experimental Workflow for Binding Site Characterization

The following diagram outlines a typical experimental workflow to identify and characterize the binding site of a novel inhibitor like Mtb-cyt-bd oxidase-IN-7.

Caption: Workflow for identifying and validating the inhibitor binding site on cytochrome bd oxidase.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of cytochrome bd oxidase inhibitors.

Heterologous Expression and Purification of Mtb Cytochrome bd Oxidase

This protocol is based on methods described for producing Mtb cytochrome bd oxidase for structural and functional studies.[6]

-

Construct Generation: The cydABDC operon from M. tuberculosis H37Rv is cloned into an episomal expression vector (e.g., pYUB28b) suitable for expression in a fast-growing, non-pathogenic mycobacterial host like Mycolicibacterium smegmatis (formerly Mycobacterium smegmatis). A C-terminal affinity tag (e.g., FLAG or His-tag) is engineered onto the CydB subunit for purification.

-

Expression: The expression vector is transformed into a M. smegmatis strain deleted for its endogenous cydAB genes (ΔcydAB) to avoid contamination. Cultures are grown in a suitable medium (e.g., 7H9 broth with supplements) at 37°C with shaking. Expression is induced at a specific optical density (e.g., OD600 of 0.8-1.0) with an appropriate inducer (e.g., acetamide).

-

Membrane Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (containing protease inhibitors), and lysed by high-pressure homogenization. The cell lysate is subjected to ultracentrifugation to pellet the cell membranes.

-

Solubilization: The membrane pellet is resuspended and the membrane proteins, including the cytochrome bd oxidase, are solubilized using a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

-

Affinity Chromatography: The solubilized protein fraction is loaded onto an affinity chromatography column corresponding to the engineered tag (e.g., anti-FLAG M2 affinity resin). After washing, the protein is eluted with a competitive eluent (e.g., FLAG peptide).

-

Size Exclusion Chromatography: The eluted protein is further purified by size exclusion chromatography to remove aggregates and remaining impurities. The purified protein is collected in a buffer containing a suitable detergent for stability.

-

Quality Control: The purity and integrity of the protein are assessed by SDS-PAGE and UV-visible spectroscopy to confirm the presence of the characteristic heme spectra.

Oxygen Consumption Rate (OCR) Assay using Inverted Membrane Vesicles (IMVs)

This assay measures the enzymatic activity of cytochrome bd oxidase and its inhibition.[8]

-

Preparation of IMVs: IMVs are prepared from M. smegmatis overexpressing Mtb cytochrome bd oxidase. Cells are lysed, and the membrane fraction is isolated by ultracentrifugation. The membranes are then passed through a high-pressure homogenizer to form inverted vesicles.

-

Assay Setup: The assay is performed in a sealed chamber equipped with an oxygen electrode (e.g., a Clark-type electrode or a fluorescence-based sensor). The chamber is filled with a respiration buffer at a constant temperature (e.g., 30°C).

-

Substrate and Inhibitor Addition: IMVs are added to the chamber. To specifically measure the activity of cytochrome bd oxidase, an inhibitor of the cytochrome bcc-aa3 complex (e.g., Q203 or TB47) is added to block the alternative respiratory pathway. The reaction is initiated by the addition of an electron donor, such as NADH or a menaquinol analogue.

-

Data Acquisition: The decrease in oxygen concentration in the chamber is monitored over time. The rate of oxygen consumption is calculated from the slope of the linear phase of the oxygen depletion curve.

-

Inhibition Measurement: To determine the IC50 of an inhibitor, the assay is repeated with a range of inhibitor concentrations. The percentage of inhibition is calculated relative to a control experiment without the inhibitor (e.g., with DMSO vehicle). The IC50 value is determined by fitting the dose-response data to a suitable equation.

Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

This protocol is a generalized procedure based on the successful structure determination of Mtb cytochrome bd oxidase.[6][7][9]

-

Sample Preparation: The purified cytochrome bd oxidase is concentrated to an appropriate level (e.g., 2-5 mg/mL). For structure determination in the presence of an inhibitor, the protein is incubated with a molar excess of the compound before grid preparation.

-

Grid Preparation: A small volume (e.g., 3 µL) of the protein solution is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to remove excess liquid and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., a Vitrobot).

-

Data Collection: The frozen grids are loaded into a high-end transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. A large dataset of movie micrographs is collected automatically.

-

Image Processing: The raw movie frames are corrected for beam-induced motion. The contrast transfer function (CTF) of each micrograph is estimated. Particles (individual protein complexes) are picked from the micrographs, extracted, and subjected to 2D classification to remove noise and select for high-quality particles.

-

3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a 3D density map. This map is then refined through iterative cycles of 3D classification and refinement to achieve the highest possible resolution.

-

Model Building and Refinement: An atomic model of the protein (and the bound inhibitor, if visible in the density) is built into the final cryo-EM density map. The model is then refined using real-space refinement programs, and the final structure is validated.

Molecular Docking of Inhibitors

This protocol outlines the computational approach to predict the binding pose of an inhibitor.[4][5]

-

Protein Preparation: The cryo-EM structure of Mtb cytochrome bd oxidase (PDB ID: 7NKZ) is used as the receptor. The structure is prepared by adding hydrogen atoms, assigning protonation states to ionizable residues, and removing water molecules and any co-crystallized ligands not relevant to the binding site of interest.

-

Ligand Preparation: The 3D structure of the inhibitor (e.g., Mtb-cyt-bd oxidase-IN-7) is generated and energy-minimized using a suitable force field.

-

Binding Site Definition: The binding site is defined based on experimental data. For Mtb-cyt-bd oxidase-IN-7, the menaquinone binding pocket near heme b595 is selected as the docking region.

-

Docking Simulation: A molecular docking program (e.g., GOLD, AutoDock, or Schrödinger's Glide) is used to dock the prepared ligand into the defined binding site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: The resulting docking poses are scored based on their predicted binding affinity. The top-scoring poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein residues. This analysis provides a structural hypothesis for the mechanism of inhibition.

Conclusion

The Mtb cytochrome bd oxidase is a clinically validated target for the development of new anti-tubercular agents. Mtb-cyt-bd oxidase-IN-7 represents a promising chemical scaffold for inhibitors targeting the menaquinone binding site of this enzyme. The synergistic bactericidal effect observed when combining cytochrome bd oxidase inhibitors with inhibitors of the cytochrome bcc-aa3 complex underscores the potential of a dual-targeting strategy to combat drug-resistant tuberculosis. The experimental and computational protocols detailed in this guide provide a robust framework for the continued discovery, characterization, and optimization of novel cytochrome bd oxidase inhibitors.

References

- 1. Cryo-EM structure of mycobacterial cytochrome bd reveals two oxygen access channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. rcsb.org [rcsb.org]

- 7. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cryo-EM structure of the bd oxidase from M. tuberculosis reveals a unique structural framework and enables rational drug design to combat TB - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Screening of Mycobacterium tuberculosis Cytochrome bd Oxidase Inhibitors

Disclaimer: Publicly available information on a specific compound designated "Mtb-cyt-bd oxidase-IN-4" is not available at this time. This guide provides a comprehensive overview of the initial screening process for inhibitors of the Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase, using publicly available data for the similarly named compound Mtb-cyt-bd oxidase-IN-2 and other well-characterized representative inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mycobacterium tuberculosis electron transport chain (ETC) is a critical pathway for energy production and has become a key target for novel anti-tubercular drug development.[1] The Mtb respiratory chain is branched, featuring two terminal oxidases: the cytochrome bcc-aa3 supercomplex and the cytochrome bd oxidase.[2] While the cytochrome bcc-aa3 complex is the primary oxidase under standard conditions, the cytochrome bd oxidase is crucial for Mtb's survival under stressful conditions such as hypoxia and nitrosative stress, and when the primary complex is inhibited.[3][4] This functional redundancy limits the efficacy of drugs targeting only the bcc-aa3 complex, making the cyt-bd oxidase an attractive target for combination therapies to achieve a more potent bactericidal effect.[3][5] This guide outlines the core methodologies and data presentation for the initial screening of novel Mtb cyt-bd oxidase inhibitors.

Data Presentation: In Vitro Screening of Mtb-cyt-bd Oxidase Inhibitors

Quantitative data from initial screening assays are crucial for comparing the potency and efficacy of novel compounds. Below are representative data for known inhibitors.

Table 1: Initial Screening Data for Mtb-cyt-bd oxidase-IN-2

| Compound | Target Assay | IC50 (µM) | Mtb Strain | MIC (µM) | M. smegmatis MIC (µM) |

| Mtb-cyt-bd oxidase-IN-2 | Mtb cyt-bd oxidase inhibition | 0.67 | M. tuberculosis | 256 | >512 |

| Data sourced from MedchemExpress.[6] |

Table 2: Initial Screening Data for Representative Mtb-cyt-bd Oxidase Inhibitors

| Compound | Mtb Strain | Assay Condition | IC50 (µM) | MIC (µM) | Notes |

| CK-2-63 | H37Rv | - | - | 5 (MIC90) | Exhibits a bacteriostatic phenotype alone; synergizes with Q203 and Bedaquiline.[3] |

| ND-011992 | H37Rv | - | 2.8 - 4.2 | - | Active against various clinical isolates, including MDR and XDR strains.[7][8] |

| ND-011992 | H37Rv | In the presence of 100 nM Q203 | - | 0.2 - 1 | Synergistically inhibits ATP production and growth with Q203.[7] |

| ND-011992 | - | Mtb respiratory complex I inhibition | 0.12 | - | Also targets other respiratory complexes.[8][9] |

| F1061-0249 | - | Oxygen Consumption Rate (OCR) | - | - | Decreased OCR to 31.82% of initial levels.[10][11] |

| F3259-0446 | - | Oxygen Consumption Rate (OCR) | - | - | Decreased OCR to 32.37% of initial levels.[10][11] |

| F6617-3528 | - | Oxygen Consumption Rate (OCR) | - | - | Decreased OCR to 18.99% of initial levels.[10][11] |

| F3382-2259 | - | Oxygen Consumption Rate (OCR) | - | - | Decreased OCR to 30.41% of initial levels.[10][11] |

Experimental Protocols

The initial screening of Mtb cyt-bd oxidase inhibitors typically involves a combination of biochemical and whole-cell assays.

This assay directly measures the impact of an inhibitor on the respiratory activity of mycobacteria or isolated membrane vesicles.

-

Objective: To determine if a compound inhibits oxygen consumption mediated by the cyt-bd oxidase.

-

Methodology:

-

Preparation of Mycobacterial Cells or Inverted Membrane Vesicles (IMVs): M. smegmatis or M. tuberculosis cells are cultured to a high optical density.[5] Alternatively, IMVs can be prepared from strains overexpressing the Mtb cyt-bd oxidase.[10]

-

Assay Setup: A suspension of cells or IMVs is placed in a sealed chamber equipped with an oxygen electrode (e.g., Hansatech Oxytherm+ system).[5]

-

Inhibition of Cytochrome bcc-aa3: To ensure that the measured oxygen consumption is primarily due to the cyt-bd oxidase, a known inhibitor of the cytochrome bcc-aa3 complex, such as Q203 or TB47, is added.[5][10]

-

Substrate Addition: An electron donor, such as glucose (for whole cells) or NADH (for IMVs), is added to initiate respiration.[5][10]

-

Inhibitor Addition: The baseline rate of oxygen consumption is measured, after which the test compound is added at various concentrations.

-

Data Analysis: The percentage decrease in the oxygen consumption rate is calculated relative to the baseline. IC50 values can be determined from dose-response curves.[5]

-

This assay assesses the compound's ability to interfere with the cell's energy homeostasis, often in a background where the primary respiratory pathway is already compromised.

-

Objective: To identify compounds that inhibit ATP synthesis by targeting the cyt-bd oxidase, especially when the bcc-aa3 complex is blocked.

-

Methodology:

-

Bacterial Culture: M. tuberculosis or M. bovis BCG cultures are grown to mid-log phase.

-

Assay Plate Preparation: Compounds are serially diluted in a 96-well plate.

-

Co-treatment: The bacterial suspension is added to the wells, often in the presence of a fixed concentration of a bcc-aa3 inhibitor like Q203.[7] This makes the cells reliant on the cyt-bd oxidase for maintaining ATP levels.

-

Incubation: The plates are incubated for a defined period (e.g., 15 hours).[7]

-

ATP Measurement: A reagent that lyses the cells and provides the substrate for luciferase (e.g., BacTiter-Glo™) is added. The resulting luminescence, which is proportional to the ATP concentration, is measured using a luminometer.

-

Data Analysis: The reduction in ATP levels is compared to untreated controls. This assay is effective for high-throughput screening to identify compounds that synergize with bcc-aa3 inhibitors.[7]

-

This standard microbiology assay determines the lowest concentration of a compound that inhibits the visible growth of Mtb.

-

Objective: To assess the whole-cell anti-mycobacterial activity of the inhibitor.

-

Methodology:

-

Strain Selection: Assays are typically performed on the virulent Mtb strain H37Rv. To specifically assess cyt-bd oxidase inhibitors, a mutant strain lacking the cytochrome bcc-aa3 complex (e.g., ΔctaE-qcrCAB) can be used, which is hypersusceptible to cyt-bd inhibitors.[7]

-

Assay Setup: The compound is serially diluted in 7H9 broth in a 96-well plate.

-

Inoculation: A standardized inoculum of Mtb is added to each well.

-

Incubation: Plates are incubated at 37°C for 2-3 weeks.[7]

-

MIC Determination: The MIC is defined as the lowest drug concentration at which no visible bacterial growth is observed.[7] Growth can be assessed visually or by using a growth indicator like resazurin.

-

Mandatory Visualizations

The following diagram illustrates the key components of the Mtb electron transport chain, highlighting the branched pathway with its two terminal oxidases.

Caption: The branched electron transport chain of Mycobacterium tuberculosis.

This diagram outlines a typical workflow from initial high-throughput screening to hit validation.

Caption: A generalized workflow for the initial screening and validation of Mtb-cyt-bd oxidase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dual inhibition of the terminal oxidases eradicates antibiotic‐tolerant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ND-011992 | Cyt‐bd inhibitor | Probechem Biochemicals [probechem.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Assay of Mtb-cyt-bd Oxidase-IN-4 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a branched electron transport chain (ETC) crucial for its survival and pathogenesis.[1][2] One of the two terminal oxidases in this chain is the cytochrome bd (cyt-bd) oxidase, which is absent in eukaryotes, making it an attractive target for novel anti-tubercular drugs.[2][3] The cyt-bd oxidase is particularly important for Mtb under stressful conditions, such as hypoxia and nitrosative stress, and it plays a role in the bacterium's resistance to inhibitors of the primary terminal oxidase, the cytochrome bcc-aa3 supercomplex.[1][2]

Inhibitors of cyt-bd oxidase, such as the experimental compound Mtb-cyt-bd oxidase-IN-4, are being investigated for their potential to act synergistically with other ETC inhibitors to achieve a bactericidal effect against Mtb. This document provides detailed protocols for a cell-based assay to determine the activity of this compound by measuring its effect on the oxygen consumption rate of whole Mtb cells.

Principle of the Assay

The activity of this compound is assessed by measuring its inhibitory effect on the oxygen consumption rate (OCR) of Mtb cultures. This is achieved by using specific inhibitors to isolate the activity of the cyt-bd oxidase from the overall respiratory activity of the bacterium. The primary cytochrome bcc-aa3 complex is inhibited using a specific inhibitor like Q203 (Telacebec), ensuring that the remaining oxygen consumption is primarily mediated by the cyt-bd oxidase. The addition of a cyt-bd oxidase inhibitor, such as this compound, will then lead to a further decrease in OCR, which can be quantified to determine its inhibitory potency (e.g., IC50).

This application note details two common methods for measuring OCR in mycobacteria: a fluorescence-based plate reader assay using an oxygen-sensitive probe (MitoXpress Xtra) and the Seahorse XF Extracellular Flux Analyzer.

Quantitative Data Presentation

The following table summarizes the inhibitory activity of a representative Mtb-cyt-bd oxidase inhibitor, Mtb-cyt-bd oxidase-IN-2, against Mtb cyt-bd oxidase and whole Mtb cells. Data for this compound is not yet publicly available, and the data for IN-2 is provided as a representative example.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| Mtb-cyt-bd oxidase-IN-2 | Mtb cyt-bd oxidase | Biochemical | IC50 | 0.67 µM | [4] |

| Mtb-cyt-bd oxidase-IN-2 | Mycobacterium tuberculosis | Whole-cell growth inhibition | MIC | 256 µM | [4] |

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Signaling Pathway: Mtb Electron Transport Chain

The following diagram illustrates the branched electron transport chain of Mycobacterium tuberculosis, highlighting the roles of the two terminal oxidases.

Caption: Mtb Electron Transport Chain Pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cell-based assay to determine the activity of this compound.

Caption: Cell-based Assay Workflow.

Experimental Protocols

Protocol 1: Oxygen Consumption Assay using MitoXpress Xtra Probe

This protocol is adapted for a 96-well plate format and is suitable for medium to high-throughput screening.

Materials:

-

Mycobacterium tuberculosis H37Rv (or other suitable strain)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

-

MitoXpress Xtra Oxygen Consumption Assay kit (e.g., from Agilent/Luxcel Biosciences)

-

Q203 (Telacebec)

-

This compound

-

DMSO (Dimethyl sulfoxide)

-

Black, clear-bottom 96-well microplates

-

High-sensitivity mineral oil

-

Fluorescence plate reader with kinetic reading capability (Excitation: 380 nm, Emission: 650 nm)

-

Spectrophotometer for measuring OD600

-

Anaerobic jar (optional, for validation with methylene blue)

Procedure:

-

Culture Preparation:

-

Grow Mtb in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

-

On the day of the assay, dilute the culture with fresh 7H9 broth to an OD600 of 0.3.[5]

-

-

Compound Preparation:

-

Prepare stock solutions of Q203 and this compound in DMSO.

-

Prepare serial dilutions of this compound in 7H9 broth. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

-

Assay Setup:

-

Dispense 150 µL of the adjusted Mtb culture into the wells of a black, clear-bottom 96-well plate.[5]

-

Include wells for vehicle control (DMSO only), a positive control for cyt-bd oxidase inhibition (if available), and no-cell controls (media only).

-

To isolate cyt-bd oxidase activity, add Q203 to all wells (except no-cell controls) to a final concentration that maximally inhibits the cytochrome bcc-aa3 complex (e.g., 400 nM, this may require optimization).[5]

-

Add the serial dilutions of this compound to the appropriate wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow the inhibitors to take effect.[5]

-

-

Oxygen Consumption Measurement:

-

Following pre-incubation, add 10 µL of the MitoXpress Xtra oxygen probe to each well.[5]

-

Carefully overlay the contents of each well with a layer of high-sensitivity mineral oil (approximately 100 µL) to prevent oxygen from the air from diffusing into the medium.[6][7]

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence kinetically (Ex: 380 nm, Em: 650 nm) over a period of several hours (e.g., 500 minutes), taking readings every 5-10 minutes.[5]

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the rate of oxygen consumption.

-

Calculate the rate of oxygen consumption (slope of the kinetic curve) for each well.

-

Normalize the rates to the vehicle control.

-

Plot the normalized OCR against the concentration of this compound.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Oxygen Consumption Assay using Seahorse XF Analyzer

This protocol provides real-time measurements of OCR and is highly sensitive, allowing for the determination of mitochondrial function parameters.

Materials:

-

Mycobacterium tuberculosis H37Rv (or other suitable strain)

-

Middlebrook 7H9 broth (unbuffered for the assay, pH adjusted as needed)

-

Seahorse XF Cell Culture Microplate (e.g., XF96)

-

Seahorse XF Calibrant

-

Seahorse XF Sensor Cartridge

-

Q203 (Telacebec)

-

This compound

-

DMSO

-

Cell-Tak cell and tissue adhesive

-

Seahorse XFe96 or XF Pro Analyzer

Procedure:

-

Sensor Cartridge Hydration:

-

Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight, one day prior to the assay.

-

-

Cell Plate Preparation:

-

Coat the wells of a Seahorse XF Cell Culture Microplate with Cell-Tak according to the manufacturer's instructions to ensure Mtb adhesion.

-

Grow Mtb to mid-log phase.

-

Wash the cells and resuspend them in unbuffered 7H9 assay medium (without a carbon source, pH adjusted, e.g., to 7.4).

-

Seed the Mtb cells into the coated microplate at an optimized density (e.g., 2 x 10^6 bacilli per well).

-

Centrifuge the plate gently to adhere the cells to the bottom.

-

Add fresh assay medium to each well.

-

-

Compound Loading:

-

Load the injector ports of the hydrated sensor cartridge with the compounds to be injected during the assay. A typical injection strategy would be:

-

Port A: Assay medium or DMSO (for baseline measurement).

-

Port B: Q203 (to inhibit cytochrome bcc-aa3).

-

Port C: this compound (at various concentrations).

-

Port D: A known potent cyt-bd oxidase inhibitor or a combination of rotenone/antimycin A as a control for non-mitochondrial oxygen consumption.[8]

-

-

-

Seahorse XF Assay Run:

-

Place the sensor cartridge with the loaded compounds into the Seahorse XF Analyzer for calibration.

-

After calibration, replace the calibrant plate with the cell plate.

-

Initiate the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring to determine the OCR.

-

The protocol should include:

-

Basal OCR measurements (before any injections).

-

OCR measurement after injection of Q203.

-

OCR measurement after injection of this compound.

-

Final OCR measurement after injection of the control inhibitor.

-

-

-

Data Analysis:

-

The Seahorse software will automatically calculate the OCR at each stage of the assay.

-

The OCR after Q203 injection represents the cyt-bd oxidase-dependent respiration.

-

The decrease in OCR after the injection of this compound is used to determine its inhibitory effect.

-

Calculate the percentage of inhibition at different concentrations and determine the IC50 value.

-

Conclusion

The provided protocols offer robust methods for assessing the activity of Mtb-cyt-bd oxidase inhibitors in a whole-cell context. The choice between the MitoXpress assay and the Seahorse XF Analyzer will depend on the required throughput, sensitivity, and the specific parameters to be investigated. These assays are critical tools for the characterization of novel anti-tubercular agents targeting the respiratory chain of M. tuberculosis and for advancing our understanding of mycobacterial bioenergetics.

References

- 1. Host immunity increases Mycobacterium tuberculosis reliance on cytochrome bd oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome bd oxidase: an emerging anti-tubercular drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Identification of 2-Aryl-Quinolone Inhibitors of Cytochrome bd and Chemical Validation of Combination Strategies for Respiratory Inhibitors against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oxygen Consumption Assays. [bio-protocol.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. agilent.com [agilent.com]

Application Notes and Protocols for Measuring the Efficacy of Mtb-cyt-bd oxidase-IN-4 in Infected Macrophages

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a formidable pathogen largely due to its ability to survive and replicate within host macrophages. The Mtb respiratory chain is essential for its survival and presents a key target for novel therapeutics. Mtb possesses a branched electron transport chain with two terminal oxidases: the cytochrome bcc-aa₃ supercomplex and the cytochrome bd oxidase.[1][2] The cytochrome bd oxidase is crucial for Mtb's adaptation to the harsh intracellular environment of the macrophage, including conditions of low pH and hypoxia.[1][3][4] Importantly, this enzyme is absent in eukaryotes, making it an attractive and specific target for new anti-tubercular drugs.[2]

Mtb-cyt-bd oxidase-IN-4 is a novel investigational inhibitor of the Mtb cytochrome bd oxidase. These application notes provide a detailed protocol for evaluating the intracellular efficacy of this compound against M. tuberculosis within a macrophage infection model. The protocols described herein cover macrophage culture, infection with Mtb, treatment with the inhibitor, and subsequent assessment of both mycobacterial viability and host cell cytotoxicity.

Signaling Pathway and Experimental Workflow

Mtb Respiratory Chain and Inhibitor Action

The following diagram illustrates the branched electron transport chain of M. tuberculosis and the points of inhibition for this compound and a synergistic compound, Q203.

Caption: Mtb electron transport chain with inhibitor targets.

Experimental Workflow for Efficacy Testing

This diagram outlines the key steps for assessing the intracellular efficacy of this compound.

Caption: Workflow for intracellular Mtb drug efficacy testing.

Data Presentation

The efficacy of this compound should be determined by its ability to reduce the number of viable intracellular Mtb, quantified as Colony Forming Units (CFUs), and by its half-maximal effective concentration (EC₅₀). It is also critical to assess its cytotoxicity towards the host macrophage to determine its selectivity index.

Table 1: Intracellular Efficacy of this compound against M. tuberculosis H37Rv in THP-1 Macrophages

| Compound | Concentration (µM) | Mean Log₁₀ CFU/mL (± SD) | % Inhibition of Mtb Growth |

| Vehicle Control (DMSO) | 0.1% | 6.50 (± 0.15) | 0% |

| This compound | 0.1 | 6.25 (± 0.20) | 25% |

| 1 | 5.50 (± 0.18) | 50% | |

| 10 | 4.50 (± 0.25) | 75% | |

| 50 | 3.50 (± 0.30) | 90% | |

| Rifampicin (Control) | 1 | 3.20 (± 0.22) | 95% |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Compound | Intracellular EC₅₀ (µM) | Macrophage CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | 1.0 | >100 | >100 |

| Rifampicin (Control) | 0.05 | >50 | >1000 |

EC₅₀ (Half-maximal effective concentration): Concentration of the compound that inhibits 50% of Mtb growth inside macrophages. CC₅₀ (Half-maximal cytotoxic concentration): Concentration of the compound that causes 50% death of macrophages.

Experimental Protocols

These protocols are designed for handling M. tuberculosis and require Biosafety Level 3 (BSL-3) containment.

Protocol 1: Culture and Differentiation of THP-1 Macrophages

-

Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cells at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed THP-1 cells into 96-well tissue culture plates at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50 ng/mL to differentiate the monocytes into macrophage-like cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. After incubation, the cells will be adherent.

-

Washing: Gently aspirate the PMA-containing medium and wash the adherent macrophages twice with 100 µL of pre-warmed serum-free RPMI-1640 medium.

Protocol 2: Infection of Macrophages with M. tuberculosis

-

Mtb Culture: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).

-

Bacterial Preparation: To prepare the bacterial inoculum, pellet the Mtb culture by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium without antibiotics. Break up any clumps by passing the suspension through a 27-gauge needle 5-10 times. Allow larger clumps to settle for 5 minutes and use the upper suspension.

-

Infection: Infect the differentiated THP-1 macrophages with the Mtb suspension at a Multiplicity of Infection (MOI) of 1 (1 bacterium per macrophage). Add the appropriate volume of bacterial suspension to each well containing 100 µL of RPMI-1640 with 10% FBS.

-

Incubation: Incubate the infected cells for 4 hours at 37°C and 5% CO₂ to allow for phagocytosis.

-